(R)-3-Aminobutanoic Acid
CAS No.: 3775-73-3
VCID: VC21536768
Molecular Formula: C4H9NO2
Molecular Weight: 103.12 g/mol
* For research use only. Not for human or veterinary use.

Description |
(R)-3-Aminobutanoic acid, also known as (R)-3-aminobutyric acid or (3R)-3-aminobutanoic acid, is a chiral amino acid with the molecular formula C4H9NO2 and a molecular weight of 103.12 g/mol . It is a derivative of butyric acid, where an amino group is substituted at the third carbon atom. This compound is of interest in various biochemical and pharmaceutical contexts due to its unique properties and potential applications. Synonyms and Related Compounds(R)-3-Aminobutanoic acid is also known by several other names, including (3R)-3-aminobutanoic acid, (R)-3-aminobutyric acid, and (R)-β-aminobutanoic acid . It is closely related to other beta amino acids, such as beta-aminobutyric acid, which is a racemic mixture of the R and S forms. Biological and Pharmacological SignificanceWhile specific biological functions of (R)-3-Aminobutanoic acid are less documented compared to other amino acids, its chiral nature suggests potential roles in enzymatic reactions or as a precursor to more complex molecules. Amino acids with specific chirality often play critical roles in biological systems, influencing protein structure and function. Research Findings and ApplicationsResearch on (R)-3-Aminobutanoic acid is limited, but its unique properties make it a candidate for studies in stereochemistry and biochemistry. The compound's ability to participate in biochemical pathways as a chiral intermediate could be explored further. Preparation and HandlingFor laboratory use, (R)-3-Aminobutanoic acid can be prepared as stock solutions in various concentrations. For example, to prepare a 1 mM solution, approximately 9.6974 mL of solvent is required for 1 mg of the compound . Handling and storage should follow standard protocols for organic compounds, taking into account its melting point and solubility characteristics. |
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CAS No. | 3775-73-3 |
Product Name | (R)-3-Aminobutanoic Acid |
Molecular Formula | C4H9NO2 |
Molecular Weight | 103.12 g/mol |
IUPAC Name | (3R)-3-aminobutanoic acid |
Standard InChI | InChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1 |
Standard InChIKey | OQEBBZSWEGYTPG-GSVOUGTGSA-N |
Isomeric SMILES | C[C@H](CC(=O)[O-])[NH3+] |
SMILES | CC(CC(=O)O)N |
Canonical SMILES | CC(CC(=O)[O-])[NH3+] |
Synonyms | 3775-73-3;(R)-3-AminobutanoicAcid;(R)-3-AMINOBUTYRICACID;(3R)-3-aminobutanoicacid;D-3-Aminobutyricacid;R-3-Aminobutyricacid;(R)-beta-homo-alanine;(R)-3-Amino-butyricacid;(R)-HOMO-BETA-ALANINE;D--Homoalanine;AmbotzHAA8430;AC1NWJCQ;(3R)-3-Aminobutyricacid;SCHEMBL598845;MolPort-008-268-111;OQEBBZSWEGYTPG-GSVOUGTGSA-N;ACT05190;ZINC1713399;Butanoicacid,3-amino-,(3R)-;CA-612;MFCD00211284;AKOS005146085;AKOS015995185;CS19028;LS30206 |
Reference | Li et al. Computational redesign of enzymes for regio- and enantioselective hydroamination. Nature Chemical Biology, doi: 10.1038/s41589-018-0053-0, published online 21 May 2018 |
PubChem Compound | 5706670 |
Last Modified | Aug 15 2023 |
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